1-(9H-purin-6-yl)pyrrolidin-3-ol
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Overview
Description
1-(9H-purin-6-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H11N5O and a molecular weight of 205.22 g/mol It is characterized by the presence of a purine moiety attached to a pyrrolidin-3-ol group
Scientific Research Applications
1-(9H-purin-6-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Preparation Methods
The synthesis of 1-(9H-purin-6-yl)pyrrolidin-3-ol typically involves the reaction of purine derivatives with pyrrolidin-3-ol under specific conditions. One common method involves the use of a purine base, such as adenine, which is reacted with pyrrolidin-3-ol in the presence of a suitable catalyst and solvent . The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Chemical Reactions Analysis
1-(9H-purin-6-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the purine or pyrrolidin-3-ol moieties are replaced with other groups.
Mechanism of Action
The mechanism of action of 1-(9H-purin-6-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(9H-purin-6-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Adenosine: A naturally occurring purine nucleoside with similar structural features but different biological activities.
Caffeine: Another purine derivative with stimulant properties, differing in its functional groups and effects on the central nervous system.
Theophylline: A compound structurally related to caffeine, used in the treatment of respiratory diseases.
The uniqueness of this compound lies in its specific combination of the purine and pyrrolidin-3-ol moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(7H-purin-6-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-6-1-2-14(3-6)9-7-8(11-4-10-7)12-5-13-9/h4-6,15H,1-3H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXHMKVIECZUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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